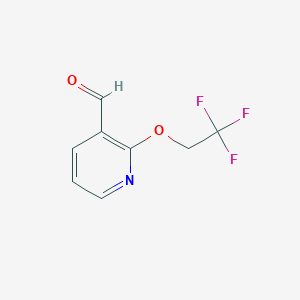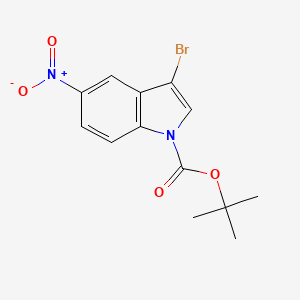
台湾黄杉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Taiwaniaflavone is a type of biflavone, a class of flavonoids, that has been isolated from the leaves of Taiwania cryptomerioides Hayata . It is also known as 3,3’-linked biapigenin .
Synthesis Analysis
Taiwaniaflavone and its methyl ethers have been synthesized from the leaves of Taiwania cryptomerioides Hayata . The synthesis involves intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .Molecular Structure Analysis
Taiwaniaflavone is composed of two phenyl-chromenone units linked via a C–C or C–O–C bond between the chromenone moiety or the appended phenyl ring . The molecular structure of Taiwaniaflavone significantly interacts with the active site of enzymes, having optimum binding energy ranging from -11.7Kcal/mol to -9.5Kcal/mol .Chemical Reactions Analysis
The key stages of the chemical reactions involving Taiwaniaflavone are cyclization and oxidation . The precursors to flavonols are the flavanonols . The reaction conditions involve the use of BiCl3/RuCl3 for the synthesis of functionalized flavones .Physical And Chemical Properties Analysis
The physical and chemical properties of Taiwaniaflavone are essential to understand its function as a biomaterial . The chemistry of Taiwaniaflavone directly contributes to its interaction with biological environments .科学研究应用
分离与鉴定
台湾黄杉酮是一种双黄酮,及其衍生物已从台湾杉(Taiwania cryptomerioides Hayata)的叶片中分离鉴定。这些物质是根据光谱数据和台湾黄杉酮甲醚的合成来鉴定的。这项研究有助于了解台湾杉中化合物的化学性质 (Kamil 等人,1981).
抗炎特性
台湾黄杉酮已显示出抑制诱导型一氧化氮合酶 (iNOS) 和环氧合酶-2 (COX-2) 的诱导的潜力,而这些酶参与慢性炎症的发病机制。这种抑制作用与 p65 的核易位阻断和核因子-κB 的失活有关,表明在治疗炎症性疾病中具有潜在应用 (Pokharel 等人,2006).
在草药中的其他应用
在针对不同草药和植物提取物的研究中已经发现了台湾黄杉酮。例如,在其他植物物种中发现了它,如台湾扁柏变种福尔摩沙扁柏,表明它在草药中更广泛的存在以及在不同应用中的潜力 (Chien 等人,2004).
抗氧化活性
对不同草本植物的研究,包括对各种植物提取物的抗氧化活性的研究,也提到了台湾黄杉酮。这些研究有助于了解台湾黄杉酮的抗氧化特性,突出了其在解决氧化应激相关健康问题中的潜在用途 (Lin 等人,2014).
作用机制
未来方向
属性
IUPAC Name |
3-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)30-26(29(38)28-21(36)9-17(33)11-25(28)40-30)18-7-14(3-6-19(18)34)23-12-22(37)27-20(35)8-16(32)10-24(27)39-23/h1-12,31-36H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKDLTDRZZSWPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taiwaniaflavone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1438355.png)
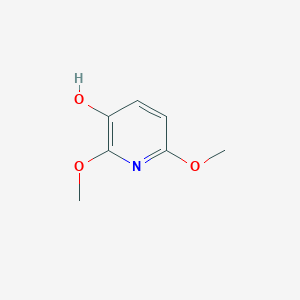
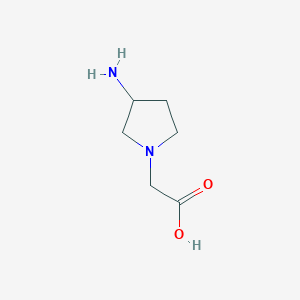
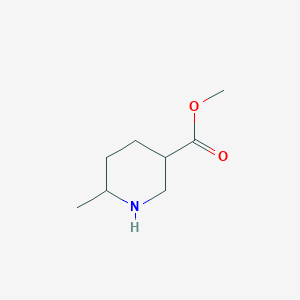
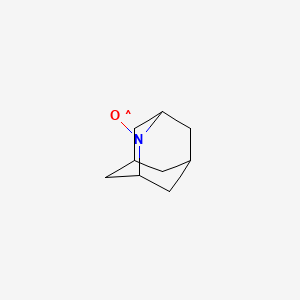
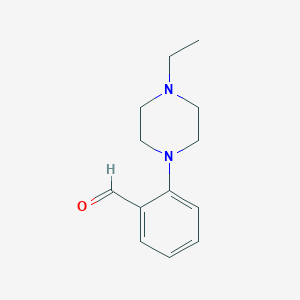
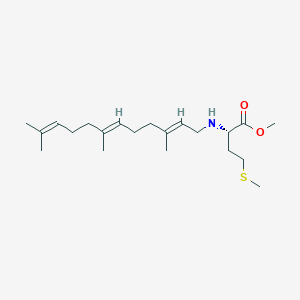

![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1438368.png)
